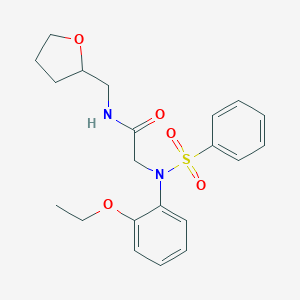
N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-(tetrahydrofuran-2-ylmethyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-(tetrahydrofuran-2-ylmethyl)glycinamide, also known as ESI-09, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of RAC1, a member of the Rho family of small GTPases that plays a crucial role in various cellular processes, including cell migration, cell division, and gene expression.
Mecanismo De Acción
N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-(tetrahydrofuran-2-ylmethyl)glycinamide inhibits RAC1 by binding to its effector binding domain, thereby preventing its interaction with downstream effectors. This leads to the inhibition of various cellular processes that are regulated by RAC1, such as actin cytoskeleton organization, cell adhesion, and gene expression.
Biochemical and Physiological Effects:
N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-(tetrahydrofuran-2-ylmethyl)glycinamide has been shown to have various biochemical and physiological effects, including the inhibition of cell migration, invasion, and proliferation in cancer cells. It has also been shown to inhibit the growth and differentiation of neuronal cells, as well as the formation of dendritic spines and synapses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-(tetrahydrofuran-2-ylmethyl)glycinamide is its high selectivity for RAC1, which allows for the specific inhibition of this protein without affecting other members of the Rho family of small GTPases. However, one of the limitations of N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-(tetrahydrofuran-2-ylmethyl)glycinamide is its low solubility in water, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for the use of N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-(tetrahydrofuran-2-ylmethyl)glycinamide in scientific research. One potential area of investigation is the role of RAC1 in the regulation of immune cell function, particularly in the context of inflammatory diseases. Another potential area of investigation is the use of N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-(tetrahydrofuran-2-ylmethyl)glycinamide in combination with other drugs or therapies to enhance their effectiveness in the treatment of cancer or other diseases. Finally, further studies are needed to investigate the safety and efficacy of N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-(tetrahydrofuran-2-ylmethyl)glycinamide in preclinical and clinical settings.
Métodos De Síntesis
The synthesis of N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-(tetrahydrofuran-2-ylmethyl)glycinamide involves several steps, including the reaction of 2-chloroethanol with 2-aminophenol to form 2-(2-hydroxyethoxy)phenol, followed by the reaction of the resulting compound with 2-chlorobenzenesulfonyl chloride to form 2-(2-ethoxyphenylsulfonyl)phenol. The final step involves the reaction of 2-(2-ethoxyphenylsulfonyl)phenol with N-tert-butoxycarbonyl-L-proline methyl ester to form N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-(tetrahydrofuran-2-ylmethyl)glycinamide.
Aplicaciones Científicas De Investigación
N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-(tetrahydrofuran-2-ylmethyl)glycinamide has been widely used in scientific research to investigate the role of RAC1 in various cellular processes. For example, it has been used to study the effect of RAC1 inhibition on cell migration, invasion, and proliferation in cancer cells. It has also been used to study the role of RAC1 in neuronal development, synaptic plasticity, and memory formation.
Propiedades
Nombre del producto |
N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-(tetrahydrofuran-2-ylmethyl)glycinamide |
|---|---|
Fórmula molecular |
C21H26N2O5S |
Peso molecular |
418.5 g/mol |
Nombre IUPAC |
2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-(oxolan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C21H26N2O5S/c1-2-27-20-13-7-6-12-19(20)23(29(25,26)18-10-4-3-5-11-18)16-21(24)22-15-17-9-8-14-28-17/h3-7,10-13,17H,2,8-9,14-16H2,1H3,(H,22,24) |
Clave InChI |
DEZIPVVGSRQDID-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1N(CC(=O)NCC2CCCO2)S(=O)(=O)C3=CC=CC=C3 |
SMILES canónico |
CCOC1=CC=CC=C1N(CC(=O)NCC2CCCO2)S(=O)(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-cyano-N-(2,4-dimethylphenyl)-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}acrylamide](/img/structure/B298772.png)
![ethyl (2Z)-5-(2,4-dimethoxyphenyl)-2-{[2,5-dimethyl-1-(4-morpholin-4-ylphenyl)-1H-pyrrol-3-yl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298773.png)

![2-cyano-3-{1-[3-nitro-4-(1-piperidinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-methylacrylamide](/img/structure/B298779.png)
![2-cyano-3-{1-[3-nitro-4-(1-piperidinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}acrylamide](/img/structure/B298780.png)
![2-[(1-{3-nitro-4-piperidin-1-ylphenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]malononitrile](/img/structure/B298782.png)
![N'-[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-[[5-[3-(4-methoxy-2-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetohydrazide](/img/structure/B298785.png)
![N'-(2,3-dichlorobenzylidene)-2-({5-[3-(4-methoxy-2-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B298786.png)
![2-[[5-[3-(4-methoxy-2-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B298787.png)
![N'-(2-ethoxybenzylidene)-2-({5-[3-(4-methoxy-3-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B298789.png)
![N'-(2,5-dimethoxybenzylidene)-2-({5-[3-(4-methoxy-3-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B298790.png)
![2-[[5-[3-(4-methoxy-3-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B298792.png)
![N'-{4-[(2-cyanobenzyl)oxy]benzylidene}-2-({5-[3-(4-methoxy-3-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B298793.png)